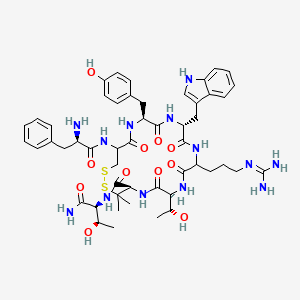

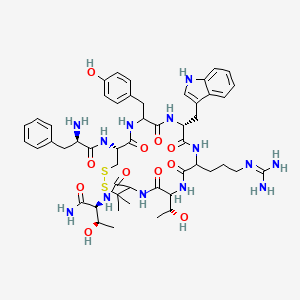

H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and structure of this peptide suggest it may have unique properties and interactions with biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

In an industrial setting, peptide synthesis may be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking disulfide bonds to yield free thiol groups.

Substitution: Modifying side chains of amino acids to alter peptide properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Using specific reagents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation.

Major Products Formed

Disulfide Bonds: Stabilize the peptide’s three-dimensional structure.

Modified Peptides: Altered biological activity or stability.

Applications De Recherche Scientifique

Peptides like “H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2” have diverse applications in scientific research:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating peptide interactions with proteins and cell membranes.

Medicine: Developing peptide-based therapeutics for diseases such as cancer and diabetes.

Industry: Using peptides in cosmetics and as bioactive agents in various products.

Mécanisme D'action

The mechanism of action for peptides depends on their specific sequence and structure. Generally, peptides can:

Bind to Receptors: Interact with cell surface receptors to trigger signaling pathways.

Inhibit Enzymes: Block enzyme activity by binding to active sites.

Modulate Immune Responses: Influence immune cell activity and cytokine production.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-D-Phe-D-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2: Another synthetic peptide with a similar sequence.

H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2: Lacks the D-configuration in some amino acids.

Uniqueness

“H-D-Phe-DL-Cys(1)-Tyr-D-Trp-DL-Arg-Thr-Pen(1)-Thr-NH2” is unique due to its specific sequence and the presence of both D- and L- amino acids, which can influence its biological activity and stability.

Propriétés

Formule moléculaire |

C51H69N13O11S2 |

|---|---|

Poids moléculaire |

1104.3 g/mol |

Nom IUPAC |

(4R,7S,13R,16S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1 |

Clé InChI |

OFMQLVRLOGHAJI-LOZGCWDUSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@@H](C(SSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

SMILES canonique |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)

![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)

![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)

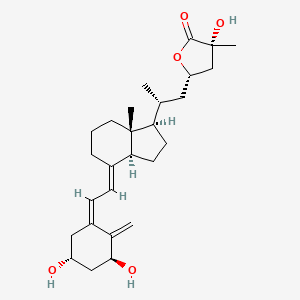

![1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)

![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)

![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)

![[(1S,2S,3S,4S,5R,6S,8S,9R,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773762.png)

![(1-methylcyclopropyl) 4-[1-fluoro-2-[[2-(2,3,6-trifluorophenyl)acetyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B10773765.png)

![(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one](/img/structure/B10773785.png)

![(3S)-4-[[(E)-2-[3'-(4-fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl]-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773786.png)

![(1R,6R,8S,9S,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773791.png)

![methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate](/img/structure/B10773802.png)